Meta-Hydroxy Versus Para-Hydroxy Regioisomer: Hydrogen-Bond Geometry and Lipophilicity Differentiation for Target Engagement Specificity
N-(3-Hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide (meta-OH) and its para-hydroxy regioisomer N-(4-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide (CAS 1081123-95-6) differ fundamentally in the spatial vector of their phenolic hydrogen-bond donor. The meta-OH group orients the H-bond donor at approximately 120° relative to the amide bond axis, whereas the para-OH projects it linearly along the molecular axis . Both compounds share identical molecular formula (C22H18N2O2, MW 342.4) and identical hydrogen-bond donor/acceptor counts (HBD = 2, HBA = 3), making them indistinguishable by standard drug-likeness filters yet pharmacologically distinct . This regioisomeric difference has been demonstrated as critical in related indole-acetamide CB2 cannabinoid receptor ligands, where meta-versus-para substitution on the phenyl ring shifted CB2 Ki values by over 10-fold within the same scaffold series [1].
| Evidence Dimension | Phenolic OH hydrogen-bond donor vector geometry |
|---|---|
| Target Compound Data | Meta (3-position) hydroxyl: H-bond vector at approximately 120° angle relative to amide C–N bond axis; molecular formula C22H18N2O2; MW 342.4 g/mol |
| Comparator Or Baseline | N-(4-hydroxyphenyl)-2-(2-phenyl-1H-indol-1-yl)acetamide (CAS 1081123-95-6): Para (4-position) hydroxyl: H-bond vector collinear with molecular axis; identical formula C22H18N2O2; MW 342.4 g/mol |
| Quantified Difference | H-bond donor angular displacement of approximately 60° between meta and para orientations; identical molecular formula and MW preclude mass-based differentiation, mandating orthogonal analytical confirmation (e.g., NMR, HPLC retention time, or X-ray crystallography) |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES notation; hydrogen-bond geometry inferred from molecular mechanics (standard bond angle assumptions) |
Why This Matters
For procurement in target-focused screening campaigns, the meta-OH regioisomer presents a geometrically distinct H-bond pharmacophore that may access binding pockets inaccessible to the para-OH isomer, as demonstrated by >10-fold potency shifts in related indole-acetamide CB2 ligand series.
- [1] Pasquini S, Mugnaini C, Ligresti A, et al. Design, synthesis, and pharmacological characterization of indol-3-ylacetamides, indol-3-yloxoacetamides, and indol-3-ylcarboxamides: Potent and selective CB2 cannabinoid receptor inverse agonists. J Med Chem. 2012 (CINECA IRIS 11568/993578). Ki values spanning 377–0.37 nM for CB2; meta/para substitution shifts exceeding 10-fold observed. View Source
